1-(2-aminopropyl)-N,N-dimethylpiperidin-4-amine
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Overview
Description
1-(2-Aminopropyl)-N,N-dimethylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an aminopropyl group attached to the piperidine ring, along with two methyl groups on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminopropyl)-N,N-dimethylpiperidin-4-amine typically involves the reaction of piperidine with appropriate alkylating agents. One common method is the reductive amination of 4-piperidone with 2-aminopropane in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminopropyl)-N,N-dimethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the aminopropyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2-Aminopropyl)-N,N-dimethylpiperidin-4-amine has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-aminopropyl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets. It is known to modulate the activity of certain receptors and enzymes, leading to various biological effects. The compound may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
1-(2-Aminopropyl)-1H-indazole: Known for its activity at serotonin receptors.
1-(2-Hydroxypropyl)-3,5-diphenyl-1H-pyrazole: Exhibits anti-inflammatory properties.
Benzofuran derivatives: Noted for their antimicrobial activities.
Uniqueness: 1-(2-Aminopropyl)-N,N-dimethylpiperidin-4-amine stands out due to its specific structural features and versatile reactivity.
Properties
Molecular Formula |
C10H23N3 |
---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-(2-aminopropyl)-N,N-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C10H23N3/c1-9(11)8-13-6-4-10(5-7-13)12(2)3/h9-10H,4-8,11H2,1-3H3 |
InChI Key |
UYOMHFMHINVYKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCC(CC1)N(C)C)N |
Origin of Product |
United States |
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